![molecular formula C4H8O2 B1201747 1,3-Dioxane CAS No. 505-22-6](/img/structure/B1201747.png)
1,3-Dioxane
Overview
Description
1,3-Dioxane is an organic compound with the molecular formula C4H8O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .
Synthesis Analysis
The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Silica-supported p-toluene sulfonic acid is found to be an excellent catalyst for the Prins reaction to produce 1,3-dioxanes in good yields from olefins and aliphatic aldehydes .
Molecular Structure Analysis
The molecular weight of 1,3-Dioxane is 88.1051 . The structure of 1,3-Dioxane is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1,3-Dioxane exhibits strong polar compound-like characteristics similar to both VOCs and SVOCs . The synthesis of 1,3-Dioxane can be impacted by its polar-like characteristic, vapor pressure, boiling point, and partitioning coefficient .
Physical And Chemical Properties Analysis
1,3-Dioxane is a colorless liquid with a melting point of -42 °C and a boiling point of 103 °C . It is highly flammable .
Scientific Research Applications
Polymer Electrolyte for Li-Metal Batteries
1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal . However, it suffers from poor oxidation stability, thus making it inadequate for high-voltage cathodes . By tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly (DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level .
Synthesis of Dioxanones
A method is developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents . In the present work, three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst .
Claisen-Schmidt Reactions
In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods . This showcases the use of 1,3-Dioxane in Claisen-Schmidt reactions .
Synthesis of Dioxazocines and Dioxazonines
1,3-Dioxane has been employed as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines . This highlights its role in the creation of these cyclic compounds.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,3-Dioxane is an organic compound with the molecular formula (CH2)4O2 . It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions
Mode of Action
It is known that 1,3-dioxane can be prepared from the reaction of formaldehyde and 1,3-propanediol in the presence of brönsted or lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .
Biochemical Pathways
It is known that 1,3-dioxane and its derivatives can be prepared from the reaction between a ketone or an aldehyde with 1,3-diols . They can also be produced by the Prins reaction .
Action Environment
It is known that 1,3-dioxane is a colorless liquid and its stability can be influenced by environmental factors such as temperature and pH .
properties
IUPAC Name |
1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVNEFVBPFDSB-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | 1,3-DIOXANE | |
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DSSTOX Substance ID |
DTXSID3025174 | |
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Molecular Weight |
88.11 g/mol | |
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Physical Description |
1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |
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Boiling Point |
221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |
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Flash Point |
35.6 °F (NTP, 1992), 2 °C | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |
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Density |
1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |
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Vapor Pressure |
38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |
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Product Name |
1,3-Dioxane | |
CAS RN |
505-22-6 | |
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Melting Point |
-44 °F (NTP, 1992), -42 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-dioxane?
A1: The molecular formula of 1,3-dioxane is C4H8O2, and its molecular weight is 88.11 g/mol.
Q2: How do substituents at positions 2 or 5 affect the electronic structure of 1,3-dioxane?
A2: Studies using photoelectron spectroscopy and computational methods show that acceptor substituents at positions 2 or 5 decrease the energy of both the highest occupied molecular orbital (HOMO) and a lower-lying orbital (B1) [].
Q3: How does the presence of aryl substituents at the 2-position influence the conformational preference of 1,3-dioxanes?
A3: Research suggests that 2,2-diaryl-1,3-dioxanes favor the conformation where electron-withdrawing aryl groups occupy the axial position and electron-donating aryl groups prefer the equatorial position [, ]. This preference is attributed to a combination of electrostatic interactions and the anomeric effect.
Q4: Are there spectroscopic techniques to differentiate between axial and equatorial isomers of 1,3-dioxane derivatives?
A4: Yes, 1H NMR spectroscopy can distinguish between axial and equatorial isomers in various 1,3-dioxane derivatives. For example, studies on 4-fluoromethylated-6-methyl-1,3-dioxanes utilized 1H NMR, including INDOR techniques, to analyze conformational equilibria []. Additionally, 17O NMR spectroscopy shows distinct chemical shifts for axial and equatorial hydroxyl groups in cyclohexanols and 5-hydroxy-1,3-dioxanes [].
Q5: Can 1,3-dioxanes be catalytically cleaved?
A5: Yes, research demonstrates the catalytic cleavage of substituted 1,3-dioxanes, such as 4-phenyl-1,3-dioxane and 4-methyl-4-phenyl-1,3-dioxane, using palladium or CuO/Cr2O3/BaCrO4 catalysts [].
Q6: What are the potential products of 1,3-dioxane catalytic cleavage?
A6: The products depend on the reaction conditions and the catalyst used. For example, hydrogenolysis with a CuO/Cr2O3/BaCrO4 catalyst yields primary alcohols, while cleavage in an inert atmosphere using palladium catalysts selectively produces propiophenone [].
Q7: Can 1,3-dioxanes be used in reactive extraction processes?
A7: Yes, 1,3-propanediol, a valuable chemical, can be recovered from dilute aqueous solutions using a reactive extraction process involving 1,3-dioxane formation []. This method uses aldehydes, such as propionaldehyde or butyraldehyde, as both reactants and extractants to form substituted 1,3-dioxanes, which partition into the organic phase.
Q8: Can 1,3-dioxane be incorporated into polymers?
A8: Yes, 1,3-dioxane rings can be incorporated into polymers as side chains. For instance, new liquid crystalline polysiloxanes have been synthesized containing 1,3-dioxane rings as mesogenic side groups [].
Q9: What are the properties of polymers containing 1,3-dioxane side chains?
A9: The properties depend on the specific polymer. For example, in polysiloxanes, the 1,3-dioxane side chains can contribute to liquid crystalline behavior. The transition temperatures can be influenced by the type of heteroatom in the ring, with 1,3-dioxane generally exhibiting higher transition temperatures than corresponding 1,3-dithiane derivatives [].
Q10: Are there bio-hybrid fuels containing 1,3-dioxane?
A10: Yes, 1,3-dioxane is considered a potential bio-hybrid fuel that can be produced from biobased feedstocks, carbon dioxide, and renewable electricity. Its combustion chemistry has been studied extensively, including measurements of ignition delay times and laminar flame speeds [].
Q11: How does the combustion chemistry of 1,3-dioxane compare to similar bio-hybrid fuels?
A11: Despite structural similarities, 1,3-dioxane exhibits different combustion characteristics compared to other bio-hybrid fuels like 1,3-dioxolane. For example, 1,3-dioxane demonstrates higher reactivity at lower temperatures (500–800 K) [].
Q12: Have molecular dynamics (MD) simulations been used to study 1,3-dioxane?
A12: Yes, MD simulations have been utilized to study various aspects of 1,3-dioxane, including its liquid properties, interactions with solutes, and its behavior as a polar solvent despite lacking a permanent dipole moment [, ].
Q13: What have MD simulations revealed about the polarity of 1,3-dioxane?
A13: MD simulations suggest that while 1,3-dioxane lacks a permanent dipole moment, it can still exhibit polar characteristics in solute-solvent interactions due to fluctuations in its electron density [].
Q14: Can computational chemistry methods be used to study the reactivity of 1,3-dioxane derivatives?
A14: Yes, computational methods like CNDO/2 and MINDO/3 have been employed to investigate the regioselectivity of nucleophilic substitution reactions in 5,5-di(chloromethyl)-1,3-dioxane [].
Q15: What is known about the safety of 5-bromo-5-nitro-1,3-dioxane in cosmetic products?
A15: 5-Bromo-5-nitro-1,3-dioxane, used as a preservative in cosmetics, has been assessed for safety []. While generally considered safe at low concentrations (up to 0.1%), it's important to note its potential to form nitrosamines upon reaction with amines and amides.
Q16: Have there been instances of odor events related to 1,3-dioxane compounds in water?
A16: Yes, a study reported the detection of odorous compounds, 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD), in surface and treated water, which were traced back to wastewater treatment plants utilizing industrial byproducts from resin manufacturing [].
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